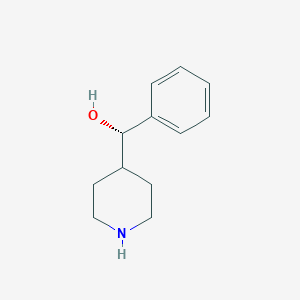

(S)-Phenyl(piperidin-4-yl)methanol

Description

(S)-Phenyl(piperidin-4-yl)methanol is a chiral piperidine derivative characterized by a phenyl group and a hydroxymethyl group attached to the piperidine ring at the 4-position. The stereochemistry of the compound, specifically the (S)-configuration at the chiral center, plays a critical role in its pharmacological interactions. This compound is structurally analogous to several bioactive molecules, particularly those targeting antiparasitic and anticancer pathways. Its hydroxyl group and piperidine scaffold enable hydrogen bonding and interactions with biological targets, making it a versatile intermediate in medicinal chemistry .

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

(S)-phenyl(piperidin-4-yl)methanol |

InChI |

InChI=1S/C12H17NO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-5,11-14H,6-9H2/t12-/m1/s1 |

InChI Key |

DUZLYYVHAOTWSF-GFCCVEGCSA-N |

Isomeric SMILES |

C1CNCCC1[C@@H](C2=CC=CC=C2)O |

Canonical SMILES |

C1CNCCC1C(C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Phenyl(piperidin-4-yl)methanol typically involves the reduction of the corresponding ketone or the addition of a phenyl group to a piperidine derivative. One common method includes the reduction of diphenyl(piperidin-4-yl)methanone using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions .

Industrial Production Methods

In industrial settings, the production of (S)-Phenyl(piperidin-4-yl)methanol may involve catalytic hydrogenation processes or other scalable synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

(S)-Phenyl(piperidin-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The phenyl group or the piperidine ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Reagents like chromium trioxide or potassium permanganate are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of (S)-Phenyl(piperidin-4-yl)methanol, such as ketones, alcohols, and substituted piperidines.

Scientific Research Applications

(S)-Phenyl(piperidin-4-yl)methanol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Industry: The compound is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (S)-Phenyl(piperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, its derivatives are known to act on histamine receptors, providing antihistaminic effects .

Comparison with Similar Compounds

Antimalarial Activity

Piperidin-4-yl methanol derivatives demonstrate potent antiplasmodial activity. For example:

- Compound 7: [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol IC₅₀ (resistant strain): 1.03 μg/mL IC₅₀ (sensitive strain): 2.51 μg/mL Selectivity Index (SI): 182 .

- Compound 11: [1-(4-Bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol IC₅₀ (resistant strain): 2.52 μg/mL IC₅₀ (sensitive strain): 4.43 μg/mL .

Key Insight : The hydroxyl group at C-7' in these analogues is critical for activity, as its removal reduces potency by >50% .

Anticancer Activity

Piperidin-4-yl methanol derivatives with electron-donating substituents exhibit antiproliferative effects:

- Compound 5a (methyl-substituted): Average growth inhibition: 22.16% across leukemia, melanoma, and renal cancer cell lines .

- Compound 5d (disubstituted phenyl): Growth inhibition: 24.67% (superior to monosubstituted analogues) .

Notable Finding: Trimethoxyphenyl derivatives lack activity, highlighting the necessity of the piperidin-4-yl methanol moiety .

Binding Affinity and Pharmacological Profiles

For instance, fluorinated derivatives (e.g., [(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methanol) exhibit stereospecific binding, with the (S)-configuration favoring higher target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.